(E)-3-(4-(methylthio)phenyl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acrylamide
Description
This compound features an acrylamide backbone with a (4-methylthiophenyl) group at the α-position and a 4-phenyltetrahydro-2H-pyran-4-yl)methyl substituent on the amide nitrogen.
Properties
IUPAC Name |
(E)-3-(4-methylsulfanylphenyl)-N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2S/c1-26-20-10-7-18(8-11-20)9-12-21(24)23-17-22(13-15-25-16-14-22)19-5-3-2-4-6-19/h2-12H,13-17H2,1H3,(H,23,24)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWIMWBKRADJIX-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NCC2(CCOCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NCC2(CCOCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(4-(methylthio)phenyl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The compound's biological activity has been evaluated in various studies, primarily focusing on its anticancer properties. The following sections detail these findings.
Anticancer Activity
Research indicates that derivatives of compounds containing the methylthio group exhibit significant anticancer activity. For instance, a study on 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives demonstrated strong antiproliferative effects against a panel of cancer cell lines, comparable to established chemotherapeutics like Paclitaxel . This suggests that this compound may also possess similar properties.
The proposed mechanisms for the anticancer effects of compounds with similar structures include:
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest, leading to apoptosis in cancer cells. This was demonstrated through propidium iodide staining in flow cytometry assays .
- Selective Cytotoxicity : The selectivity towards cancer cells while sparing normal cells highlights the therapeutic potential of these compounds .
Case Studies and Experimental Findings
Several studies have explored the biological activity of related compounds, providing insights into their efficacy and safety profiles.
Table 1: Summary of Anticancer Studies on Methylthio Derivatives
| Compound Name | Cell Lines Tested | IC50 (µM) | Effect Observed |
|---|---|---|---|
| 3-Phenylacetyl-4-(4-methylthio phenyl)-1H-pyrrole | MGC80-3, HeLa | 10.0 | Induced necrosis |
| (E)-3-(4-(methylthio)phenyl)-N-acetylamide | A549, MCF7 | 12.5 | Apoptotic effects observed |
| 3-[2-(4-methylthio)phenyl]acetyl(6-methyl)pyridine | PC3, SKOV3 | 8.0 | Cell cycle arrest |
Toxicological Considerations
While exploring the biological activity, it is crucial to consider the toxicological profile of this compound. Similar compounds have shown potential toxicity:
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The table below compares key structural features and inferred properties:
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The methylthio group (logP ~2.5) increases membrane permeability compared to methoxy (logP ~1.7) or hydroxy (logP ~0.5) substituents.
- Metabolic Stability : Bulky tetrahydropyran and trifluoromethoxy groups () resist oxidative metabolism better than simpler alkyl chains .
- Solubility : Polar groups (e.g., pyridyl in ) improve aqueous solubility, critical for bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
